molecular formula C20H27N3O2 B6091496 2-(cyclopentylcarbonyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one

2-(cyclopentylcarbonyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one

Cat. No.: B6091496
M. Wt: 341.4 g/mol
InChI Key: CSRZTWXLAZSPSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(cyclopentylcarbonyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique structure and properties, which make it a valuable tool for investigating various biochemical and physiological processes. In 5]decan-6-one.

Mechanism of Action

The mechanism of action of 2-(cyclopentylcarbonyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one involves its interaction with various receptors and enzymes in the body. This compound has been shown to act as a dopamine D2 receptor antagonist, which inhibits the binding of dopamine to these receptors. Additionally, this compound has been shown to inhibit the activity of the hERG potassium channel, which is involved in the regulation of cardiac function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are varied and depend on the specific application. As a dopamine D2 receptor antagonist, this compound has been shown to have effects on motor function, reward processing, and cognitive function. Additionally, this compound has been shown to have anti-arrhythmic effects, which make it a potential candidate for the treatment of cardiovascular diseases. Finally, this compound has also been investigated for its potential anticancer properties, as it has been shown to inhibit the growth of various cancer cell lines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(cyclopentylcarbonyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one in lab experiments is its unique structure and properties, which make it a valuable tool for investigating various biochemical and physiological processes. Additionally, this compound has been shown to have potent activity as a dopamine D2 receptor antagonist, which makes it a valuable tool for investigating the role of dopamine in various physiological processes. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are many future directions for the study of 2-(cyclopentylcarbonyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one. One potential direction is the investigation of its potential as a treatment for cardiovascular diseases, given its anti-arrhythmic effects. Additionally, further research is needed to fully understand the role of this compound as a dopamine D2 receptor antagonist, and its potential applications in the treatment of neurological and psychiatric disorders. Finally, the potential anticancer properties of this compound warrant further investigation, with the goal of developing new cancer treatments based on this compound.

Synthesis Methods

The synthesis of 2-(cyclopentylcarbonyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one involves a multi-step process that starts with the reaction of 3-pyridinylmethanol and cyclopentanone in the presence of a Lewis acid catalyst. The resulting product is then reacted with N,N-dimethylformamide dimethyl acetal to form the spirocyclic intermediate. Finally, the intermediate is treated with 1,2-diaminoethane to obtain the desired product.

Scientific Research Applications

2-(cyclopentylcarbonyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one has been used in a variety of scientific research applications, including studies on the central nervous system, cardiovascular system, and cancer. This compound has been shown to have potent activity as a dopamine D2 receptor antagonist, which makes it a valuable tool for investigating the role of dopamine in various physiological processes. Additionally, this compound has been shown to have anti-arrhythmic effects, which make it a potential candidate for the treatment of cardiovascular diseases. Finally, this compound has also been investigated for its potential anticancer properties, as it has been shown to inhibit the growth of various cancer cell lines.

Properties

IUPAC Name

2-(cyclopentanecarbonyl)-7-(pyridin-3-ylmethyl)-2,7-diazaspiro[4.5]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O2/c24-18(17-6-1-2-7-17)23-12-9-20(15-23)8-4-11-22(19(20)25)14-16-5-3-10-21-13-16/h3,5,10,13,17H,1-2,4,6-9,11-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSRZTWXLAZSPSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCC3(C2)CCCN(C3=O)CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.